N,N,N',N'-Tetramethyl-L-cystine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

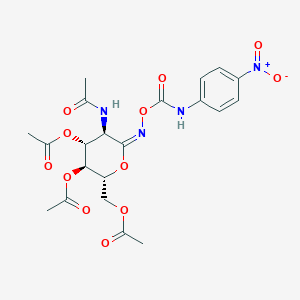

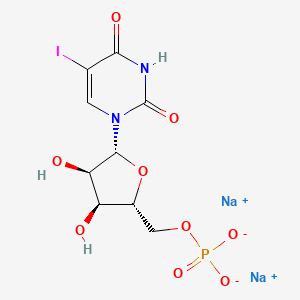

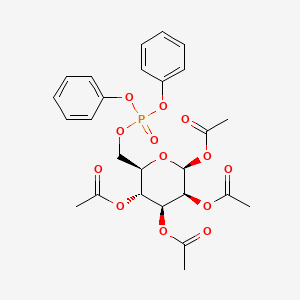

“N,N,N’,N’-Tetramethyl-L-Cystine” is an alkyl substituted cystine analog . The solubility of the molecule in acidic conditions and neutral water increases as more N-methyl substitutions occur .

Synthesis Analysis

“N,N,N’,N’-Tetramethyl-L-cystine” (TMAC) is a sulfur-containing amino acid derivative that is synthesized from L-cystine, an amino acid found in many proteins.Molecular Structure Analysis

The molecular formula of “N,N,N’,N’-Tetramethyl-L-Cystine” is C10H20N2O4S2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

“N,N,N’,N’-Tetramethyl-L-cystine” is used as a ligand without any chemical modification for the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate (MMA) in the presence of Cu 0 wire and CuBr 2 .Aplicaciones Científicas De Investigación

Electrochemical Analysis and Catalytic Properties

Recent studies have explored the electrochemical properties of sulfur-containing amino acids, like cysteine and cystine, in the presence of metal ions. For example, the addition of Ni(II) enhances the cathodic stripping voltammetry of compounds such as cysteine and cystine, indicating their potential in catalyzing or inhibiting electrochemical reactions. This research suggests that sulfur-containing compounds, by extension potentially including N,N,N',N'-Tetramethyl-L-cystine, could play a significant role in developing sensitive and selective electrochemical sensors or catalysis processes (Bǎnicǎ et al., 1996).

Understanding Plant Nitrogen Status

Nitrogen (N) is crucial for plant growth, affecting chlorophyll production and other vital processes. Research has focused on developing methods to accurately determine plant N status to optimize fertilization strategies. Spectroradiometers and other optical tools have been used to estimate plant nitrogen content non-destructively, indicating the potential application of related compounds in studying plant physiology and improving agricultural practices (Muñoz-Huerta et al., 2013).

Drug Design and Bioactive Proteins

The structural stability and bioactive properties of certain sulfur-containing compounds, such as cyclotides, which feature a cystine knot motif, have attracted attention in drug design and therapeutic applications. These compounds are being explored for their antimicrobial, antiviral, and enzyme inhibitory activities, providing a foundation for the development of new pharmaceuticals and therapeutic agents. This research area may offer insights into leveraging the unique properties of compounds like N,N,N',N'-Tetramethyl-L-cystine for similar applications (Smith et al., 2011).

Environmental and Agricultural Applications

Studies have also highlighted the role of sulfur-containing compounds in environmental and agricultural contexts, such as their use in biostimulants to enhance plant growth and nutrient uptake. These biostimulants, which can include peptides and amino acids, have been shown to influence nitrogen metabolism and increase the efficiency of nutrient use in plants, suggesting potential agricultural applications for related compounds (Nardi et al., 2016).

Mecanismo De Acción

Target of Action

N,N,N’,N’-Tetramethyl-L-cystine, also known as N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride, is an alkyl substituted cystine analog

Mode of Action

It is known that the solubility of the molecule in acidic conditions and neutral water increases as more n-methyl substitutions occur .

Safety and Hazards

When handling “N,N,N’,N’-Tetramethyl-L-cystine”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Keep away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICIRHDRDJOBID-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSSCC(C(=O)O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CSSC[C@@H](C(=O)O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetramethyl-L-cystine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)